

GSK864 mechanism of action in IDH1 mutant cells

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An In-depth Technical Guide on the Core Mechanism of Action of **GSK864** in IDH1 Mutant Cells

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant driver in various cancers, including acute myeloid leukemia (AML), glioma, and cholangiocarcinoma.[1] [2][3][4] These mutations confer a neomorphic (new) function upon the enzyme, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][5][6] High levels of 2-HG disrupt normal cellular processes by competitively inhibiting α-ketoglutarate (α-KG)-dependent dioxygenases, which results in epigenetic dysregulation and a block in cellular differentiation.[1] [7][8] **GSK864** is a potent and selective small-molecule inhibitor developed to target these mutant IDH1 enzymes, offering a promising therapeutic strategy. This guide provides a detailed examination of the mechanism of action of **GSK864** in IDH1 mutant cells, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Allosteric Inhibition

GSK864 functions as an allosteric inhibitor of mutant IDH1.[1][9][10] Unlike orthosteric inhibitors that compete with the substrate at the active site, allosteric inhibitors bind to a distinct site on the enzyme. Crystallographic and biochemical studies have demonstrated that **GSK864** and its related compounds bind to an allosteric pocket at the dimer interface of the IDH1 enzyme.[1][9][11][12]

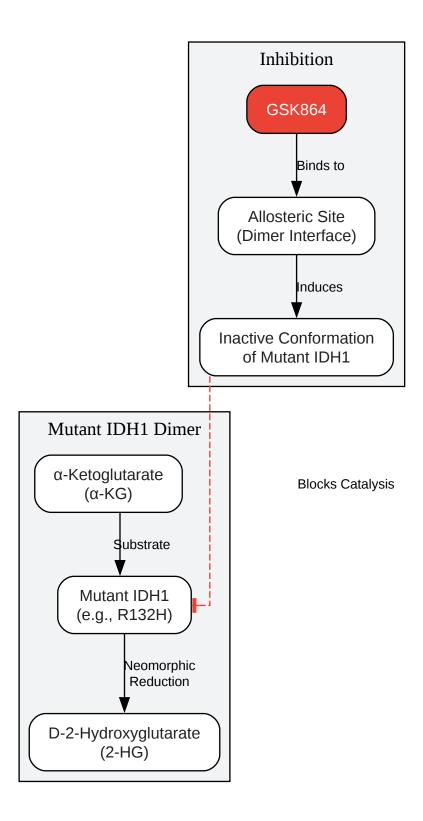






This binding event induces a conformational change that locks the enzyme in a catalytically inactive state. [1][2][9][13] This inactive conformation prevents the neomorphic catalytic reduction of α -KG to 2-HG.[1][2][13] A key aspect of this mechanism is its selectivity for the mutant form of the enzyme. The oncogenic R132H mutation in IDH1 destabilizes a "regulatory segment" that otherwise restricts access to this allosteric pocket in the wild-type (WT) enzyme. [11] This inherent structural difference contributes to the inhibitor's selectivity.[11] Nondenaturing mass spectrometry has shown that **GSK864** binds to the IDH1 dimer with a stoichiometry of two inhibitor molecules per dimer.[12][14]





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Caption: Allosteric inhibition of mutant IDH1 by GSK864.



Biochemical and Cellular Consequences

The primary biochemical outcome of **GSK864** activity is the potent and dose-dependent reduction of intracellular 2-HG levels.[1][10][15] This action triggers a cascade of downstream cellular effects aimed at reversing the oncogenic consequences of the IDH1 mutation.

Reversal of Epigenetic Dysregulation

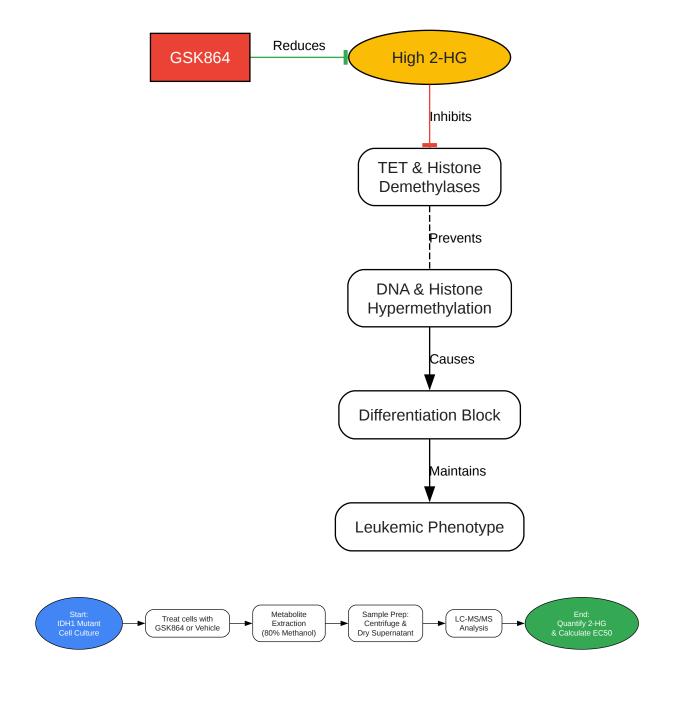
The accumulation of 2-HG competitively inhibits α -KG-dependent dioxygenases, including TET (Ten-Eleven Translocation) enzymes responsible for DNA demethylation and Jumonji C (JmjC) domain-containing histone demethylases.[1][7] This leads to a global state of DNA and histone hypermethylation, a key factor in the differentiation block observed in AML and other IDH1-mutant cancers.[1]

By lowering 2-HG levels, **GSK864** restores the function of these enzymes. For instance, treatment with the related compound GSK321, which shares a similar mechanism, led to a marked decrease in the repressive histone mark H3K9me2 in IDH1-mutant fibrosarcoma cells. [1][2][13] This reversal of hypermethylation helps to restore a more normal epigenetic landscape.

Induction of Cellular Differentiation

A hallmark of IDH1-mutant AML is a block in myeloid differentiation.[1][2][13] Treatment with **GSK864** or related allosteric inhibitors abrogates this block and induces granulocytic differentiation in primary AML patient cells, both in vitro and in vivo.[1][10] This is observed morphologically through an increase in cells with indented and segmented nuclei, characteristic of mature granulocytes.[1] This pro-differentiating effect is a cornerstone of the therapeutic strategy for IDH1-mutant leukemia.





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Foundational & Exploratory





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